Enhanced Metabolic Stability of the 4-Methoxycyclohexyl Scaffold Versus Aromatic Phenyl Piperazines
The 4-methoxycyclohexyl substituent in CAS 889213-65-4 provides a fully saturated aliphatic ring system that eliminates the oxidative metabolic pathways associated with aromatic rings. In contrast, 1-(4-methoxyphenyl)piperazine (MeOPP) undergoes extensive CYP450-mediated metabolism in vivo, primarily via CYP2D6, CYP1A2, and CYP3A4, producing multiple hydroxylated and O-demethylated metabolites that complicate pharmacokinetic analysis and may contribute to off-target effects [1]. The saturated cyclohexyl ring in CAS 889213-65-4 is not susceptible to aromatic hydroxylation, a primary clearance route for phenyl-substituted piperazines. This structural distinction confers inherent metabolic stability to the 4-methoxycyclohexyl scaffold, reducing the complexity of metabolite profiles and improving the reproducibility of in vivo pharmacological studies [2].
| Evidence Dimension | Susceptibility to aromatic oxidative metabolism |
|---|---|
| Target Compound Data | Saturated aliphatic cyclohexyl ring — not susceptible to aromatic hydroxylation (CYP450-mediated oxidation at sp² carbons absent) |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)piperazine — undergoes extensive aromatic hydroxylation via CYP2D6, CYP1A2, and CYP3A4 |
| Quantified Difference | Qualitative difference in metabolic pathway availability; aromatic hydroxylation is a major clearance route for phenyl piperazines, whereas the saturated cyclohexyl scaffold lacks the requisite sp² hybridization for this pathway. |
| Conditions | In vivo rat metabolism studies and human CYP450 enzyme phenotyping assays (for comparator) |
Why This Matters
For in vivo pharmacological studies, compounds with saturated scaffolds typically exhibit simplified metabolite profiles and reduced potential for reactive metabolite formation, which enhances data interpretability and reduces confounding variables in preclinical efficacy and toxicity assessments.
- [1] Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism, 6(3), 259-274. DOI: 10.2174/1389200054021825. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. DOI: 10.1021/jm901241e. View Source
